molecular formula C12H23NO3 B069596 tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate CAS No. 187610-67-9

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

Cat. No. B069596
M. Wt: 229.32 g/mol
InChI Key: GVQRDYUYIXDJSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate involves complex organic reactions. A key intermediate in the synthesis is achieved through an iodolactamization, which is essential for producing potent CCR2 antagonists (Campbell et al., 2009). Another method involves a multi-step synthesis from commercially available starting materials, showcasing the compound's role as an intermediate in various biologically active compounds (Zhao et al., 2017).

Molecular Structure Analysis

  • The molecular structure of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate and its analogs have been extensively studied. These studies often focus on the compound's utility as a building block in organic synthesis. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their role as N-(Boc)-protected nitrones (Guinchard et al., 2005).

Chemical Reactions and Properties

  • tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is involved in various chemical reactions, indicating its versatility in synthesis. For instance, cyclohexa-1,4-dienes with a tert-butyl group at C3 function as isobutane equivalents in certain reactions, demonstrating the compound's reactivity in creating tertiary alkyl groups in carbon frameworks (Keess & Oestreich, 2017). Additionally, its use in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides further illustrates its chemical reactivity and importance as an intermediate (Ober et al., 2004).

Physical Properties Analysis

  • Information specific to the physical properties of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate, such as melting point, boiling point, and solubility, is not readily available in the research papers found. However, these properties are crucial for understanding the compound's behavior in various reactions and environments.

Chemical Properties Analysis

  • The chemical properties of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate, like reactivity with other chemicals and stability under different conditions, are highlighted through its use in various synthesis processes. Its role in generating iodine-centered radicals at room temperature in solution, as demonstrated in the oxidation and deprotection of benzyl and allyl ethers, is a notable example of its chemical properties (Ochiai et al., 1996).

Scientific Research Applications

Synthesis of Nucleotide Analogs

One significant application of tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate is in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, serving as a vital intermediate. Such compounds are crucial for the enantioselective synthesis of nucleotide analogs, which have broad applications in medicinal chemistry, particularly in antiviral and anticancer drug development (Ober et al., 2004).

Stereoselective Synthesis

This compound is also used in the stereoselective synthesis of various stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple cyclohexene derivatives. These stereoisomers are key intermediates for the synthesis of Factor Xa inhibitors, highlighting its role in developing novel anticoagulants (Wang et al., 2017).

Insecticide Analogues

Another application includes the conversion into spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid. The process involves a key step of cocyclization, showcasing the compound’s utility in developing new agrochemicals (Brackmann et al., 2005).

Chromatographic Applications

In chromatography, tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate-related derivatives have been studied for their effects on the retention behavior of polyaromatic hydrocarbons (PAHs), demonstrating its application in analytical methodologies to improve separation processes (Husain et al., 1995).

Material Science

Furthermore, benzothiazole-modified tert-butyl carbazole derivatives, related to tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate, have been developed for the detection of volatile acid vapors. These materials show strong blue emissive properties and have applications in chemosensors, highlighting the compound's utility in material science and sensor technology (Sun et al., 2015).

Safety And Hazards

The safety information for tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQRDYUYIXDJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363877
Record name tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

CAS RN

187610-67-9
Record name tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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